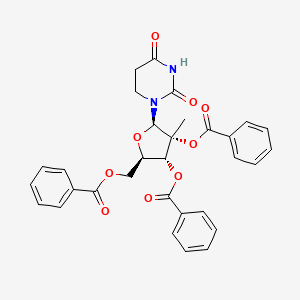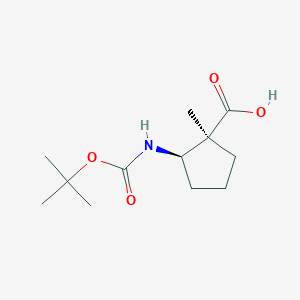
Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with tert-butoxycarbonyl (Boc) protected amine. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: This compound is explored for its potential therapeutic applications, including drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Cyclopentanecarboxylic acid derivatives: These compounds share a similar cyclopentane ring structure.
tert-Butoxycarbonyl (Boc) protected amines: These compounds have similar Boc protection groups.
Uniqueness
Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
1965310-30-8 |
|---|---|
Fórmula molecular |
C12H21NO4 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
(1S,2R)-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12+/m1/s1 |
Clave InChI |
RELMMCLJMQTQFA-PELKAZGASA-N |
SMILES isomérico |
C[C@@]1(CCC[C@H]1NC(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


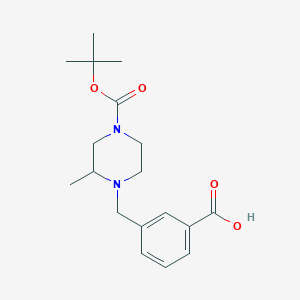
![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15131710.png)
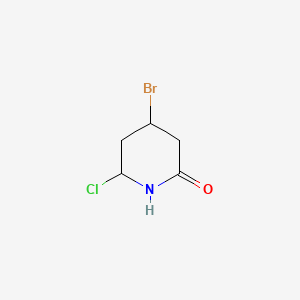
![ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate](/img/structure/B15131720.png)
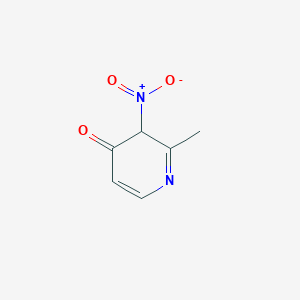

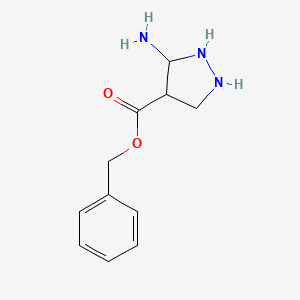
![4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium](/img/structure/B15131749.png)

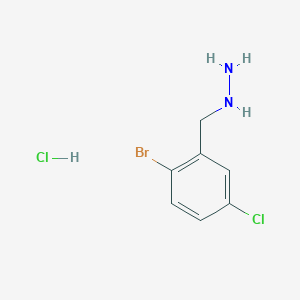
![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B15131761.png)
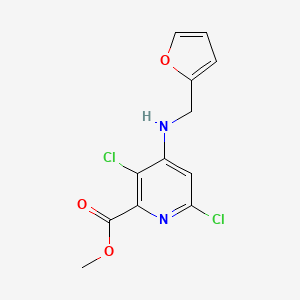
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide](/img/structure/B15131781.png)
